1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Descripción general

Descripción

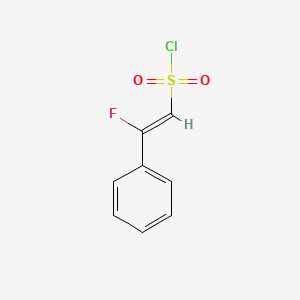

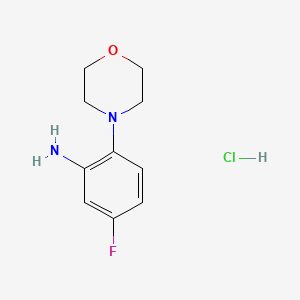

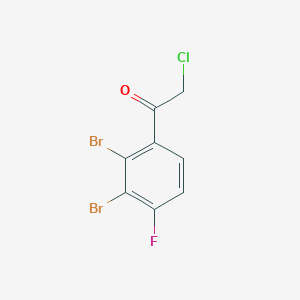

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (BCPE) is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless crystalline solid that is soluble in polar solvents such as ethanol and acetone. BCPE is a versatile building block for the preparation of a wide range of compounds and has been used in the synthesis of many drugs, including anti-cancer and anti-inflammatory agents.

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Research on compounds structurally related to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, such as chlorophenols, has shown their significant environmental footprint due to their persistence and toxicity. Chlorophenols, for example, have been extensively studied for their moderate to considerable toxic effects on both mammalian and aquatic life. These compounds, depending on environmental conditions, can exhibit low to high persistence due to their biodegradation by adapted microflora. Their bioaccumulation is expected to be low; however, they can have a strong organoleptic effect on the aquatic environment (K. Krijgsheld & A. D. Gen, 1986). Additionally, chlorophenols have been identified as major precursors of dioxins in thermal processes, including Municipal Solid Waste Incineration, highlighting the need for understanding and mitigating their environmental impact (Yaqi Peng et al., 2016).

Toxicology and Metabolism

The metabolism and toxicity of arylpiperazine derivatives, closely related to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, have been a subject of research due to their clinical application in treating various disorders. These studies have highlighted the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation leading to 1-aryl-piperazines. These metabolites are known for their diverse effects on serotonin and other neurotransmitter receptors, though some remain largely unexplored despite their use (S. Caccia, 2007). Understanding the metabolism of these compounds is crucial for assessing their pharmacological actions and potential toxicological impacts.

Potential for Advanced Applications

The exploration of advanced materials, such as room-temperature ionic liquids (RTILs) and their mixtures for electrochemical and energy storage technologies, demonstrates the broader application potential of structurally complex molecules. Research in this area has shown that haloaluminate RTILs, for instance, offer promising pathways for innovation in electroplating and energy storage, underscoring the potential of chemical compounds for contributing to technological advancements (T. Tsuda et al., 2017).

Propiedades

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPOPTXZINVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)